molecular formula C14H23Cl2NO B194082 Clobutinol hydrochloride CAS No. 1215-83-4

Clobutinol hydrochloride

Cat. No. B194082
CAS RN: 1215-83-4
M. Wt: 292.2 g/mol
InChI Key: ZMROYCGIWPNZNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Clobutinol hydrochloride has a molecular formula of C14H23Cl2NO . It belongs to the class of organic compounds known as phenylbutylamines, which are compounds containing a phenylbutylamine moiety . This consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .

Scientific Research Applications

Antitussive Efficacy

Clobutinol hydrochloride has been identified as an effective antitussive drug. A study highlighted its efficacy for treating captopril-induced cough, noting its reclassification due to QT interval prolongation concerns. However, clobutinol remains available outside the United States and European Union (Malaki, 2018).

Analytical Determination Methods

Several studies have developed methods for the simultaneous determination of clobutinol hydrochloride along with other drugs. For instance, high performance liquid chromatography (HPLC) methods have been described for determining clobutinol in urine alongside anti-inflammatory drugs (Malliou, Markopoulou & Koundourellis, 2004), and in pharmaceutical formulations (Malliou, Antoniou & Koundourellis, 2002).

Pharmacokinetic Studies

Research on clobutinol's pharmacokinetics includes the development of a sensitive reversed phase HPLC method for its determination in syrups (Rosa & Jardim, 2012), and potentiometric determination methods using ion-selective electrodes (Issa & Zayed, 2006).

Cardiac Electrophysiological Properties

Clobutinol's effect on cardiac electrophysiology has been examined, particularly its potential to delay ventricular repolarization and increase the risk of arrhythmias (Takahara et al., 2009). Another study compared the effects of clobutinol on the hERG potassium channel current to other antitussive drugs, highlighting its potential to induce arrhythmias (Deisemann et al., 2008).

Risks of Non-Prescription Medication

Research has also addressed the risks associated with non-prescription medications like clobutinol, particularly in relation to prolonging the QT interval and causing arrhythmias (Rottlaender & Hoppe, 2008).

Safety And Hazards

Clobutinol hydrochloride may cause side effects such as drowsiness, dizziness, insomnia, nausea, vomiting, and abdominal discomfort . It has been determined to cause cardiac arrhythmia in some patients and has the potential to prolong the QT interval . Due to these safety concerns, it has been withdrawn from the market worldwide .

properties

IUPAC Name

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMROYCGIWPNZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047807
Record name Clobutinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clobutinol hydrochloride

CAS RN

1215-83-4
Record name Clobutinol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobutinol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobutinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOBUTINOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2U6799DZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
YM Issa, SIM Zayed - Talanta, 2006 - Elsevier
… Clobutinol hydrochloride is not cited in any pharmacopoeia and a literature survey reveals that the number of the analytical methods referring to the drug is relatively limited. The drug …
Number of citations: 15 www.sciencedirect.com
PCP Rosa, ICSF Jardim - Brazilian Journal of Pharmaceutical …, 2012 - SciELO Brasil
… method, using a new stationary phase containing embedded urea polar groups, has been developed and validated for the simultaneous determination of clobutinol hydrochloride (CLO) …
Number of citations: 11 www.scielo.br
ET Malliou, CG Antoniou, JE Koundourellis - Analytical letters, 2002 - Taylor & Francis
… of the centrally acting cough supressant clobutinol hydrochloride in syrups and drops have … to the determination of clobutinol hydrochloride in commercial pharmaceutical formulations …
Number of citations: 8 www.tandfonline.com
NT Abdel-Ghani, RM El Nashar, SM Hamed - Journal of Analytical …, 2007 - Springer
… The application of the proposed methods to the determination of clobutinol hydrochloride in its pure solutions and pharmaceutical preparations is characterized by a high degree of …
Number of citations: 3 link.springer.com
NT Abdel-Ghani, RM El Nashar, SM Hamed - Журнал аналитической …, 2007 - elibrary.ru
… The application of the proposed methods to determination of clobutinol hydrochloride in its pure solutions and pharmaceutical preparations is characterized by high degree of precision …
Number of citations: 0 elibrary.ru
ET Malliou, CK Markopoulou… - Journal of liquid …, 2004 - Taylor & Francis
… determination of clobutinol hydrochloride together with some … determination of clobutinol hydrochloride together with … and quantitation of clobutinol hydrochloride together with the …
Number of citations: 20 www.tandfonline.com
A Takahara, R Sasaki, M Nakamura… - Journal of …, 2009 - journals.lww.com
Clobutinol has been clinically reported to induce long QT syndrome. To clarify its cardiac electrophysiological properties, we compared effects of clobutinol on the isolated myocardium …
Number of citations: 21 journals.lww.com
K Mohammad, N Mohammad - ANALYTICAL AND BIOANALYTICAL …, 2015 - abechem.ir
… sensor has been designed for detection of Clobutinol Hydrochloride level, which is used for … was made through the interaction of Clobutinol Hydrochloride and Sodium Tetra-Phenyl …
Number of citations: 0 abechem.ir
M Malaki - Asian Journal of Pediatric Nephrology, 2018 - journals.lww.com
… The antitussive clobutinol hydrochloride, marketed in 1950s, was withdrawn from the worldwide market due to its potential to prolong the QT interval and a risk of inducing torsades de …
Number of citations: 2 journals.lww.com
MS Ramirez - Reactions, 1993 - Springer
Ingestion of clobutinol hydrochloride 200mg, for the treatment of cough, resulted in vomiting, tremor and visual hallucinations followed by a tonic clonic seizure soon after admission, in a …
Number of citations: 0 link.springer.com

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